molecular formula C8H8N4O2S B287840 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione

8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione

Cat. No. B287840
M. Wt: 224.24 g/mol
InChI Key: PMKYGXAXNZKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins and ultimately inhibiting their activity. It has also been suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of various protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. It has also been suggested that this compound may induce apoptosis in cancer cells, which could potentially lead to its use as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione in lab experiments include its potential as a potent inhibitor of protein kinases and as an anticancer agent. However, limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione. These include further studies to determine its efficacy and safety in vivo, as well as its potential as a therapeutic agent for various diseases. Additionally, studies could focus on optimizing the synthesis of this compound and developing more efficient methods for its production. Finally, further studies could explore the potential of this compound as a tool for studying the role of protein kinases in various cellular processes.

Synthesis Methods

The synthesis of 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods, including the condensation of 2-aminopyrimidine-4,6-diol with 2-aminothiazole, followed by cyclization. Another method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by condensation with 2-aminopyrimidine-4,6-diol and cyclization.

Scientific Research Applications

8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione has shown promising results in various scientific research applications. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes. This compound has also been studied for its potential antitumor activity and has shown promising results in inhibiting the growth of cancer cells.

properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione

InChI

InChI=1S/C8H8N4O2S/c13-6-4-5(10-7(14)11-6)12-3-1-2-9-8(12)15-4/h1-3H2,(H2,10,11,13,14)

InChI Key

PMKYGXAXNZKMQJ-UHFFFAOYSA-N

SMILES

C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3

Canonical SMILES

C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3

Origin of Product

United States

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